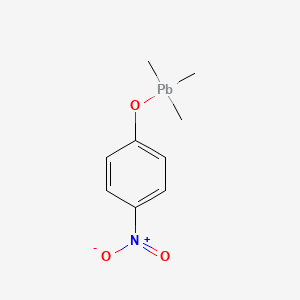
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide is a chemical compound known for its significant biological and chemical properties. It is a derivative of triazene, a class of compounds characterized by the presence of a diazoamino group. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide typically involves the diazotization of an amine precursor followed by coupling with an appropriate nucleophile. One common method includes the reaction of 3,3-dimethyltriazeno with N-ethyl-p-toluamide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the nucleophile to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization processes, where the amine precursor is treated with nitrous acid to form the diazonium salt. This is followed by coupling with N-ethyl-p-toluamide in the presence of a catalyst to enhance the reaction rate and yield. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diazoamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new triazene derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA synthesis and cell division.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide involves its interaction with cellular components, leading to cytotoxic effects. It acts as an alkylating agent, forming covalent bonds with DNA and disrupting its structure and function. This results in the inhibition of DNA synthesis and cell division, ultimately leading to cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dacarbazine: A well-known antineoplastic agent with a similar triazene structure.
Temozolomide: Another triazene derivative used in cancer treatment.
Procarbazine: A related compound with alkylating properties.
Uniqueness
3-(3,3-Dimethyltriazeno)-N-ethyl-p-toluamide stands out due to its specific structure, which imparts unique reactivity and biological activity.
Eigenschaften
CAS-Nummer |
76765-30-5 |
|---|---|
Molekularformel |
C12H18N4O |
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
3-(dimethylaminodiazenyl)-N-ethyl-4-methylbenzamide |
InChI |
InChI=1S/C12H18N4O/c1-5-13-12(17)10-7-6-9(2)11(8-10)14-15-16(3)4/h6-8H,5H2,1-4H3,(H,13,17) |
InChI-Schlüssel |
FCEZAHIFFJLZFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC(=C(C=C1)C)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



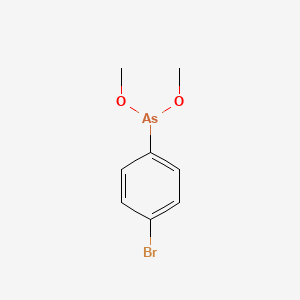

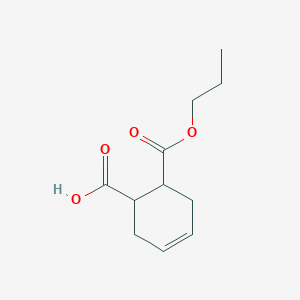


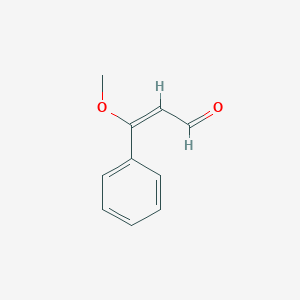
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
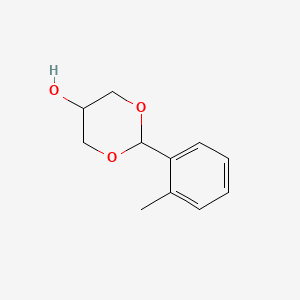

![N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14440945.png)

![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
